molecular formula C9H15NO2 B12097078 anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester

anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester

Cat. No.: B12097078
M. Wt: 169.22 g/mol
InChI Key: KRURNZGDUICNNP-UHFFFAOYSA-N
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Description

Anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester (CAS No. 745836-32-2) is a chemical compound with the following molecular formula:

C16H21NO2\text{C}_{16}\text{H}_{21}\text{NO}_2C16​H21​NO2​

. It belongs to the class of bicyclic compounds and contains a seven-membered ring system. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

The synthetic routes for anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester are not widely documented. industrial production methods likely involve esterification of the corresponding carboxylic acid with ethanol (ethyl ester formation). Unfortunately, specific reaction conditions and detailed protocols remain scarce in the literature.

Chemical Reactions Analysis

Anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester may undergo various chemical reactions, including:

    Ester Hydrolysis: Conversion back to the carboxylic acid by hydrolysis of the ester bond.

    Reduction: Reduction of the carbonyl group (ester functionality) to the corresponding alcohol.

    Substitution: Substitution reactions at the carboxylic acid or ester functional groups. Common reagents and conditions depend on the specific reaction type, but typical reagents include acids, bases, and reducing agents.

Scientific Research Applications

This compound finds applications in several scientific fields:

    Chemistry: As a building block for more complex molecules due to its bicyclic structure.

    Biology: Potential use in drug design or as a scaffold for bioactive compounds.

    Medicine: Investigated for pharmacological properties (e.g., antimicrobial, anti-inflammatory).

    Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action for anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester remains elusive. Researchers would need to explore its interactions with biological targets, metabolic pathways, and potential therapeutic effects.

Comparison with Similar Compounds

While detailed comparisons are limited, we can highlight its uniqueness within the bicyclic family. Similar compounds include other azabicycloheptanes, but their specific structures and applications may differ.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(8)10-5-6/h6-8,10H,2-5H2,1H3

InChI Key

KRURNZGDUICNNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCC1NC2

Origin of Product

United States

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